molecular formula C12H36O7Si8 B14712460 CID 21697934

CID 21697934

Cat. No.: B14712460
M. Wt: 517.09 g/mol
InChI Key: VAAWNAIDCYXVNF-UHFFFAOYSA-N
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Description

CID 21697934 is a compound cataloged in PubChem, a comprehensive database of chemical entities. For instance, analogous compounds like oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) are characterized by cyclic ether structures with varying methyl or hydroxyl substitutions . This compound likely shares similar metadata, such as mass spectrometry (MS) fragmentation patterns and chromatographic retention times, as seen in other CID entries (e.g., taurocholic acid, CID 6675) .

Properties

Molecular Formula

C12H36O7Si8

Molecular Weight

517.09 g/mol

InChI

InChI=1S/C12H36O7Si8/c1-20(2)13-26(14-21(3)4,15-22(5)6)19-27(16-23(7)8,17-24(9)10)18-25(11)12/h1-12H3

InChI Key

VAAWNAIDCYXVNF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](O[Si](C)C)(O[Si](C)C)O[Si](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate typically involves the reaction of dimethylsiloxane with ethylchlorosilane under alkaline conditions . The reaction conditions can be optimized based on the desired yield and purity of the product. The process involves careful control of temperature, pressure, and the use of appropriate catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrosilanes, oxidizing agents like hydrogen peroxide, and catalysts such as platinum or palladium. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(dimethylsilyl) 3-[(dimethylsilyl)oxy]-1,1,5,5-tetramethyltrisiloxan-3-yl orthosilicate involves its interaction with various molecular targets and pathways. The silicon-oxygen bonds in the compound contribute to its reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as a crosslinking agent, forming strong bonds with other molecules and enhancing the mechanical properties of the resulting materials .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of CID 21697934 and Analogues
Compound (CID) Molecular Formula Key Functional Groups Biological Activity Analytical Method Used
This compound Not specified Inferred from class Unknown GC-MS, LC-ESI-MS
Oscillatoxin D (101283546) C₃₄H₅₄O₈ Cyclic ether, methyl Cytotoxic, inhibits ion channels High-resolution MS
Taurocholic acid (6675) C₂₆H₄₅NO₆S Bile acid, sulfonic Lipid digestion, signaling 3D structural overlay
Ginkgolic acid 17:1 (5469634) C₂₂H₃₄O₃ Phenolic, alkyl chain Antibacterial, enzyme inhibition CID/ETD-MS/MS


Key Findings :

  • Structural Complexity : this compound may belong to a class of cyclic or polycyclic compounds, akin to oscillatoxin derivatives, which require advanced MS/MS techniques (e.g., collision-induced dissociation, CID) for structural elucidation .
  • Analytical Differentiation : Unlike taurocholic acid (CID 6675), which is analyzed via 3D structural overlays for substrate specificity studies , this compound might necessitate vacuum distillation fractionation combined with GC-MS for purity assessment, as demonstrated in CIEO analysis (CID fractionation in Figure 1C) .
  • Fragmentation Patterns : Compared to sulfonamides studied via CID and HCD (high-energy collision dissociation), this compound’s MS/MS profile could reveal stable fragments indicative of its backbone stability or labile substituents .

Pharmacological and Biochemical Comparisons

Table 2: Pharmacokinetic and Mechanistic Insights
Compound (CID) Target/Pathway Therapeutic Area Efficacy Metrics
This compound Undefined Undefined Requires further screening
Betulin (72326) STAT3 signaling Anticancer IC₅₀ = 12 µM (in vitro)
Irbesartan (3749) Angiotensin II receptor Hypertension EC₅₀ = 1.4 nM
Lupenone (92158) Apoptosis induction Anti-inflammatory 60% inhibition at 50 µM

Critical Observations :

  • Synergistic Potential: Analogous to ginkgolic acid (CID 5469634), which inhibits enzymes like SARS-CoV-2 proteases, this compound might exhibit synergistic effects when combined with adjuvants, though this requires validation .

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